

Technical Support Center: Cholesteryl Hexadecyl Carbonate Experiments

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Compound of Interest

Compound Name: Cholesteryl hexadecyl carbonate

CAS No.: 15455-87-5

Cat. No.: B095776

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Welcome to the technical support guide for **cholesteryl hexadecyl carbonate** (CHC), also known as cholesteryl cetyl carbonate. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on technical expertise and practical field experience. This guide is designed to help you navigate the nuances of working with this versatile liquid crystal, enabling you to refine your protocols, troubleshoot challenges, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and handling of **cholesteryl hexadecyl carbonate**.

Q1: What is cholesteryl hexadecyl carbonate and what are its defining physicochemical properties?

Cholesteryl hexadecyl carbonate is a thermotropic liquid crystal, a type of cholesteryl ester analogue. Its structure consists of three main parts: a rigid steroid planar nucleus, a long hydrocarbon chain (from cetyl alcohol), and a carbonate linkage connecting them.^{[1][2]} This unique structure imparts properties that make it highly valuable in drug delivery systems, particularly for lipophilic drugs.^{[1][2]}

Key properties include its ability to undergo phase transitions at specific temperatures. It typically exhibits phase transitions at around 8°C and 36°C.^{[1][2]} The carbonate linkage

provides distinct molecular motion and phase behavior compared to similar molecules with ester or ether linkages, influencing intermolecular interactions that are critical for formulation design.[3]

Property	Value	Source
Synonym	Cholesteryl Cetyl Carbonate	[1]
CAS Number	15455-87-5	[4]
Molecular Formula	C44H78O3	[4]
Molecular Weight	655.09 g/mol	[4]
Phase Transition Temps	~8°C and ~36°C	[1][2]

Q2: What are the recommended solvents for dissolving cholesteryl hexadecyl carbonate?

The solubility of cholesteryl derivatives is highly dependent on the solvent type, primarily governed by hydrophobic interactions and the potential for hydrogen bonding.[5] For **cholesteryl hexadecyl carbonate**, non-polar and moderately polar organic solvents are generally effective.

Based on studies of similar cholesteryl derivatives and self-assembled systems, solvents like chloroform and tetrahydrofuran (THF) are effective for promoting molecular self-assembly and ensuring complete dissolution.[5] For nanoparticle formation via nanoprecipitation, a water-miscible solvent like THF or acetone is typically used, which is then added to an aqueous phase.

Solvent	Polarity	Suitability	Rationale
Chloroform	Non-polar	High	Excellent for initial dissolution and creating stock solutions.
Tetrahydrofuran (THF)	Polar aprotic	High	Effective for dissolution and commonly used in nanoprecipitation methods for forming vesicles.[5]
Dichloromethane (DCM)	Non-polar	High	Similar to chloroform, effective for dissolving the hydrophobic molecule.
Ethanol / Isopropanol	Polar protic	Moderate	Can be used, but the interplay of hydrogen bonding and hydrophobic interactions may lead to more complex solubility behavior.[5]
Water	Polar protic	Insoluble	CHC is highly lipophilic and will not dissolve in aqueous solutions.

Troubleshooting Guide: Formulation & Characterization

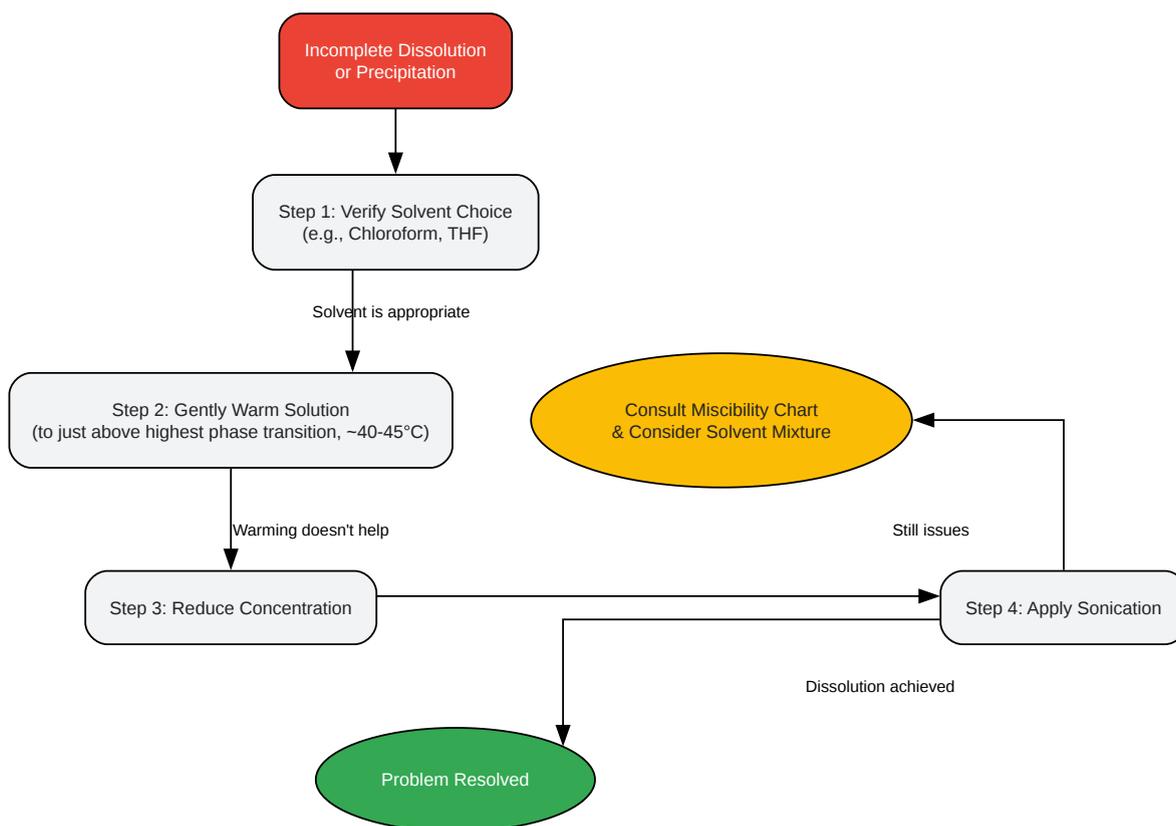
This section provides in-depth solutions to common experimental challenges encountered when working with **cholesteryl hexadecyl carbonate**.

Formulation & Dissolution Issues

Q3: My **cholesteryl hexadecyl carbonate** isn't dissolving completely, or it's precipitating out of solution. What's going wrong?

Root Cause Analysis: Incomplete dissolution or precipitation is typically due to an inappropriate solvent choice, insufficient temperature, or concentration exceeding the solubility limit. The long hexadecyl chain makes the molecule highly hydrophobic, requiring careful selection of solvents to overcome lattice energy.

Troubleshooting Workflow:



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Caption: Troubleshooting workflow for CHC dissolution issues.

Detailed Steps & Explanations:

- Verify Solvent Choice: Ensure you are using a suitable non-polar or polar aprotic solvent like THF or chloroform.[5]

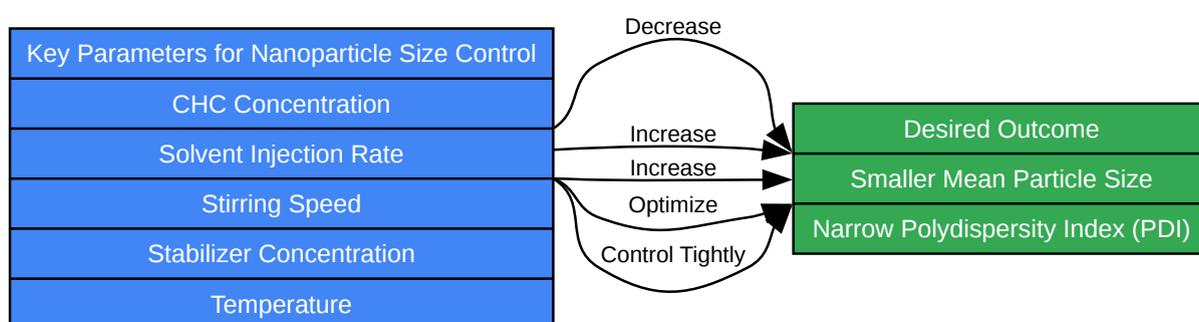
- **Apply Gentle Heat:** Warming the solution can significantly increase solubility and dissolution rate. Heat the mixture to a temperature slightly above the highest phase transition temperature of CHC (~36°C), for instance, to 40-45°C.[1][2] This provides the necessary energy to break down the crystalline structure and facilitate solvation.
- **Sonication:** If gentle heating is insufficient, use a bath sonicator. The high-frequency agitation helps to break apart aggregates and enhance solvent interaction with the CHC molecules.
- **Reduce Concentration:** You may be exceeding the saturation point of the solvent. Try preparing a more dilute solution.

Nanoparticle & Vesicle Formulation

Q4: I am formulating CHC nanoparticles via nanoprecipitation, but my particle size is too large and the size distribution is broad. How can I achieve smaller, more uniform particles?

Root Cause Analysis: In nanoprecipitation, particle size is a kinetically controlled process influenced by the rate of solvent mixing, solvent-antisolvent properties, CHC concentration, and the presence and concentration of stabilizers. Large, polydisperse particles often result from slow nucleation and uncontrolled aggregation.

Key Parameter Control:



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Caption: Key parameters influencing nanoparticle size and distribution.

Detailed Recommendations:

- **Decrease CHC Concentration:** Lowering the initial concentration of CHC in the organic phase reduces the amount of material precipitating at once, favoring the formation of more, smaller nuclei over the growth of existing ones.
- **Increase Mixing Speed:** Rapidly inject the organic phase into the aqueous anti-solvent under vigorous stirring (e.g., >600 RPM). Fast mixing ensures rapid supersaturation throughout the medium, leading to uniform nucleation and smaller particles.
- **Optimize Stabilizer:** The choice and concentration of a stabilizer (surfactant) are critical. For cholesterol-based nanoparticles, surfactants like Pluronic-F68 have been shown to be effective.^[6] An optimal concentration (e.g., 0.5% w/v) is needed to provide sufficient surface coverage and prevent aggregation without inducing micelle formation.^[6]
- **Control Temperature:** Temperature affects both solubility and solvent diffusion rates. Working at a controlled temperature, sometimes near the critical micelle temperature of the surfactant, can lead to more compact and stable nanoparticle structures.^[6]

Q5: My drug encapsulation efficiency (EE) is very low. What strategies can I use to improve it?

Root Cause Analysis: Low EE can stem from poor drug solubility in the core material, premature drug precipitation, or drug leakage into the aqueous phase during formulation. The physicochemical properties of both the drug and CHC are paramount.

Strategies for Improving Encapsulation Efficiency:

- **Enhance Drug-Matrix Interaction:** Since CHC is highly lipophilic, this method is best suited for hydrophobic drugs. If your drug has some polarity, consider modifying it into a more lipophilic prodrug to improve its partitioning into the CHC matrix.
- **Optimize the Drug-to-CHC Ratio:** Systematically vary the initial drug-to-CHC weight ratio. An excessively high drug load can lead to drug crystallization instead of encapsulation. Start with a low ratio (e.g., 1:20 drug:CHC) and gradually increase it.
- **Modify the Formulation Process:**

- Solvent Choice: Ensure both the drug and CHC are fully soluble in the initial organic solvent. If they have different solubility profiles, a co-solvent system might be necessary.
- Slow Down Precipitation: A slightly slower addition of the organic phase can sometimes give the drug more time to be entrapped within the forming CHC matrix rather than being expelled. This is a parameter that requires careful optimization.

Characterization & Stability

Q6: How can I confirm the identity and characterize the phase transitions of my CHC sample?

Root Cause Analysis: It is essential to verify that your material is correct and to understand its thermal behavior, as this impacts everything from dissolution temperature to the stability of the final formulation.

Recommended Characterization Protocol:

- Identity Confirmation:
 - FTIR Spectroscopy: Confirm the presence of key functional groups. Look for the characteristic carbonate C=O stretch.
 - NMR Spectroscopy (^1H and ^{13}C): Provides detailed structural confirmation.[\[1\]](#)[\[2\]](#)
 - Mass Spectrometry (MS): Verifies the molecular weight of the compound.[\[1\]](#)[\[2\]](#)
- Thermal Analysis (Phase Transitions):
 - Differential Scanning Calorimetry (DSC): This is the primary technique for determining phase transition temperatures and associated enthalpy changes.[\[1\]](#)[\[2\]](#)
 - Protocol:
 1. Accurately weigh 3-5 mg of CHC into an aluminum DSC pan.
 2. Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature well above its final clearing point (e.g., 60°C) to erase any thermal history.

- Cool the sample at the same rate back to a low temperature (e.g., 0°C).
- Perform a second heating scan at the same rate. The endothermic peaks on this second scan correspond to the phase transitions. For CHC, expect transitions around 8°C and 36°C.^{[1][2]}

- Morphological Analysis:
 - Polarized Light Microscopy: Allows for the visualization of different liquid crystalline textures (mesophases) as the sample is heated and cooled, confirming the thermotropic nature of the material.^{[1][2]}

Q7: How stable is the carbonate linkage in CHC, and should I be concerned about hydrolysis?

Root Cause Analysis: While ester linkages can be susceptible to enzymatic and pH-mediated hydrolysis, carbonate linkages are generally more stable. However, extreme pH conditions or specific enzymatic activity could potentially lead to degradation. This is a critical consideration for drug delivery applications, especially for oral or in vivo routes.

Assessing Stability:

- In Vitro Hydrolysis Study:
 - Prepare a nanoparticle or vesicle formulation of CHC.
 - Incubate the formulation in buffers of varying pH (e.g., pH 5.0, pH 7.4, pH 9.0) at 37°C.
 - At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the sample.
 - Extract the lipids using a suitable organic solvent (e.g., chloroform:methanol).
 - Analyze the extract using Thin Layer Chromatography (TLC) or HPLC to look for the appearance of degradation products, such as cholesterol and cetyl alcohol.
- Comparison to Ethers: Studies on radiolabeled cholesteryl ethers, which are often used as non-metabolizable markers, have shown that even some ether linkages can be unexpectedly hydrolyzed.^[7] Therefore, it is prudent to experimentally verify the stability of your specific

CHC formulation under your intended experimental conditions rather than assuming complete stability.[7]

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